4-Nitropyrimidine
CAS No.: 122429-13-4
Cat. No.: VC0050938
Molecular Formula: C4H3N3O2
Molecular Weight: 125.087
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122429-13-4 |
---|---|
Molecular Formula | C4H3N3O2 |
Molecular Weight | 125.087 |
IUPAC Name | 4-nitropyrimidine |
Standard InChI | InChI=1S/C4H3N3O2/c8-7(9)4-1-2-5-3-6-4/h1-3H |
Standard InChI Key | OSPOSTLNPSOSSA-UHFFFAOYSA-N |
SMILES | C1=CN=CN=C1[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Composition
4-Nitropyrimidine consists of a pyrimidine ring with a nitro group at the 4-position. Unlike pyridine which contains one nitrogen atom in its six-membered ring, pyrimidine contains two nitrogen atoms, typically at the 1 and 3 positions. The addition of a nitro group (-NO₂) at the 4-position creates this specific derivative.
Pyrimidine-based compounds differ significantly from pyridine-based compounds in their chemical behavior due to the presence of the additional nitrogen atom, which affects electron distribution and reactivity patterns throughout the molecule.
Physical Properties
While specific data for 4-nitropyrimidine is limited in the search results, we can provide comparative information based on the related compound 4-nitropyridine N-oxide. The physical properties of 4-nitropyrimidine would likely show some similarities but important differences due to the structural variations.
Property | 4-Nitropyridine N-oxide (for comparison) | 4-Nitropyrimidine (estimated) |
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Physical State | Solid (crystal or powder) | Likely solid at room temperature |
Color | Yellow to brown | Typically pale yellow to colorless |
Melting Point | 159-164°C (various sources) | Expected to be different due to structural differences |
Solubility | Soluble in DMSO, insoluble in water | Likely limited water solubility, soluble in organic solvents |
The chemical properties of 4-nitropyridine N-oxide include being hygroscopic and potentially unstable when exposed to heat or certain reducing agents . The nitro group in 4-nitropyrimidine would similarly impact stability and reactivity.
Synthesis Methods
Comparison with 4-Nitropyridine Synthesis
The search results indicate that 4-nitropyridine can be synthesized from 4-nitropyridine N-oxide via reduction with phosphorus trichloride:
"Continuous flow procedure... The DCE solution was dried over Na₂SO₄ and evaporated to dryness under reduced pressure. The two-step total yield of 4-nitropyridine was 21.7 g (83%); m.p. 49-50 °C" .
This synthetic approach demonstrates the importance of N-oxide chemistry in developing nitrated heterocyclic compounds, which may have relevance to pyrimidine chemistry as well.
Chemical Reactivity
General Reactivity Patterns
The nitro group on heterocyclic compounds significantly influences reactivity. Based on information about related compounds, we can infer that 4-nitropyrimidine would display:
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Enhanced susceptibility to nucleophilic aromatic substitution at positions adjacent to the nitro group
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Reduced basicity compared to unsubstituted pyrimidine due to the electron-withdrawing effect of the nitro group
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Potential for reduction of the nitro group to form amino derivatives
From the available data on 4-nitropyridine N-oxide: "Aromatic nitro compounds range from slight to strong oxidizing agents. If mixed with reducing agents, including hydrides, sulfides and nitrides, they may begin a vigorous reaction" . Similar reactivity would be expected for 4-nitropyrimidine, though modified by the presence of the additional ring nitrogen.
Stability Considerations
The stability profile of nitrated heterocycles requires careful consideration. The search results indicate that 4-nitropyridine N-oxide requires storage under specific conditions: "Store under inert gas" and "Recommended in a cool and dark place, <15°C" .
Similar precautions would likely be necessary for 4-nitropyrimidine, as nitro groups can make compounds sensitive to heat, light, and potentially prone to decomposition.
Biological Activity and Applications
Pharmaceutical Relevance
Pyrimidine derivatives form the backbone of many pharmaceutical compounds, including antimicrobials, anti-inflammatory agents, and antiviral drugs. The nitro group could potentially enhance certain biological activities or serve as a precursor for further functionalization to develop biologically active molecules.
Structural Comparison with Related Compounds
Difference from 4-Nitropyridine N-oxide
To clarify the distinction between the compounds discussed:
Feature | 4-Nitropyrimidine | 4-Nitropyridine N-oxide |
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Molecular Formula | C₄H₃N₃O₂ (estimated) | C₅H₄N₂O₃ |
Ring Structure | Six-membered ring with two nitrogen atoms | Six-membered ring with one nitrogen atom plus N-oxide |
Position of Nitro Group | 4-position on pyrimidine ring | 4-position on pyridine ring |
Key Functional Groups | Nitro group | Nitro group and N-oxide |
The N-oxide functionality in 4-nitropyridine N-oxide significantly alters its properties compared to a simple nitro-substituted heterocycle like 4-nitropyrimidine.
Electron Distribution Patterns
The molecular structure of compounds like 4-nitropyridine N-oxide has been studied in detail: "The molecular structure of 4-nitropyridine N-oxide, 4-NO₂-PyO, has been determined by gas-phase electron diffraction monitored by mass..." .
For 4-nitropyrimidine, the electron distribution would follow different patterns due to:
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The presence of two electronegative nitrogen atoms in the ring
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Different resonance possibilities compared to pyridine derivatives
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Altered electronic effects of the nitro group in the context of a pyrimidine ring
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